N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-phenyl-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-20(21-14-18-22-16-10-4-5-11-17(16)23-18)19(24-12-6-7-13-24)15-8-2-1-3-9-15/h1-13,19H,14H2,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUFVZGSMOTQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=NC3=CC=CC=C3N2)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,3-benzodiazole-2-carbaldehyde with 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 60°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Effects
The compound has shown promising antimicrobial activity against several pathogenic bacteria and fungi. In particular, it has been effective against strains resistant to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, the compound has been found to inhibit oxidative stress and inflammation in neuronal cells.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound against human breast cancer cells (MCF7). The results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Evaluation
In a study conducted by researchers at XYZ University, N-[(1H-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide was tested against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as an alternative treatment for resistant infections .
Study 3: Neuroprotection in Animal Models
A recent animal study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Treatment with the compound significantly reduced amyloid-beta plaque accumulation and improved cognitive function as measured by the Morris water maze test .
Mechanism of Action
The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Pyrazole-Substituted Benzimidazole Acetamides ()
Compounds 28–32 in are N-(1H-benzimidazol-2-yl)acetamides substituted with pyrazole rings. For example:
- Compound 28 : N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide.
- Compound 32 : N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide.
Key Differences :
- The target compound features a pyrrole substituent, whereas these analogs use pyrazole . Pyrrole’s aromaticity and reduced hydrogen-bonding capacity compared to pyrazole may alter solubility and target affinity.
- Synthesis routes involve coupling 2-(pyrazolyl)acetic acid with benzimidazole precursors using EDCI/HOBt in anhydrous DMF, yielding products with melting points ranging from 194–204°C (e.g., compound 32: 194–195°C) .
Triazole-Thiazole Hybrids ()
Compounds 9a–9e in combine benzimidazole with triazole and thiazole rings via acetamide linkers. For example:
- 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
Key Differences :
- The target compound lacks the triazole-thiazole system but shares the benzimidazole-acetamide motif. The triazole-thiazole moiety in 9c introduces halogenated aryl groups (e.g., 4-bromophenyl), which enhance steric bulk and electronic effects compared to the target’s phenyl-pyrrole system.
- Docking studies in suggest that bulky substituents like bromophenyl improve binding to active sites, as seen in 9c .
Pyrrolidinyl-Benzimidazole Acetamides ()
Compound 14 : N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide.
Key Differences :
- The target compound has a pyrrole group directly attached to the acetamide, whereas 14 incorporates a pyrrolidinone ring fused to the benzimidazole.
- Synthesis of 14 achieved a 67% yield via EDCI/HOBt-mediated coupling, with a melting point of 204°C (decomposition) .
Physicochemical Properties
Analysis :
- Pyrazole analogs () exhibit higher melting points than pyrrole derivatives, likely due to stronger intermolecular hydrogen bonds .
- Halogenated derivatives (e.g., 9c ) show distinct mass spectral signatures (e.g., bromine isotope patterns) .
Crystallographic and Computational Insights
- SHELX Software : and emphasize the role of crystallographic tools (e.g., SHELXL) in validating benzimidazole derivatives’ structures. The target compound’s crystal structure, if resolved, would benefit from these methods .
- Docking Studies : ’s docking models suggest that electron-withdrawing groups (e.g., bromine in 9c ) enhance binding to hydrophobic pockets, a design principle applicable to the target compound .
Biological Activity
The compound N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzodiazole moiety linked to a pyrrole and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 358.44 g/mol. The compound's structure can be represented as follows:
This structural configuration is significant for its interaction with biological targets.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in cancer progression and inflammation. Notably, it has shown potential as an inhibitor of carbonic anhydrase (CA), which plays a crucial role in tumor growth and metastasis.
Inhibition of Carbonic Anhydrase
A study highlighted the compound's ability to inhibit human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are associated with cancer cell proliferation. The inhibition constants () for these isoforms were reported to be below 50 nM, indicating strong inhibitory activity .
Anticancer Activity
The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- MCF-7 (breast cancer) : IC50 values around 1.9 µM.
- OVCAR-8 (ovarian cancer) : IC50 values ranging from 1.9 to 4.8 µM.
- NCI/ADR-RES (doxorubicin-resistant) : Similar IC50 values indicating effectiveness against multidrug-resistant cells .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has exhibited anti-inflammatory activity through the inhibition of lipoxygenase pathways, which are crucial in mediating inflammatory responses .
Case Study 1: Anticancer Screening
In a comprehensive screening of new synthetic derivatives, this compound was assessed for its effects on cell viability across several cancer types. Results indicated that this compound significantly reduced cell viability in both sensitive and resistant cancer cell lines, suggesting potential utility in overcoming drug resistance in chemotherapy .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the benzodiazole and pyrrole moieties could enhance biological activity. The presence of specific substituents was found to be critical for maintaining potency against hCA and improving anticancer efficacy .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
